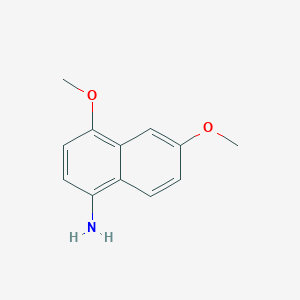
1-Naphthalenamine, 4,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, 4,6-dimethoxy- is an organic compound derived from naphthalene It is characterized by the presence of an amine group attached to the naphthalene ring, with two methoxy groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the nitration of 1-naphthol followed by reduction to obtain 1-naphthylamine. The methoxy groups can then be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 1-Naphthalenamine, 4,6-dimethoxy- typically involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with iron and hydrochloric acid. The methylation step is performed using methylating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenamine, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthalenamine derivatives.
Substitution: Halogenated or nitrated naphthalenamine derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, 4,6-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, 4,6-dimethoxy- involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, π-π interactions, and electron donation, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity, disruption of cellular membranes, and interference with nucleic acid functions.
Comparación Con Compuestos Similares
1-Naphthylamine: Lacks the methoxy groups, making it less versatile in certain reactions.
2-Naphthylamine: Has the amine group at a different position, affecting its reactivity and applications.
1-Naphthol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness: 1-Naphthalenamine, 4,6-dimethoxy- is unique due to the presence of both amine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The methoxy groups increase its solubility and stability, making it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
121726-81-6 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4,6-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-8-3-4-9-10(7-8)12(15-2)6-5-11(9)13/h3-7H,13H2,1-2H3 |
Clave InChI |
SOOHSUVRCJJTTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2C=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
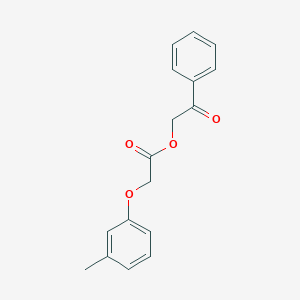
![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
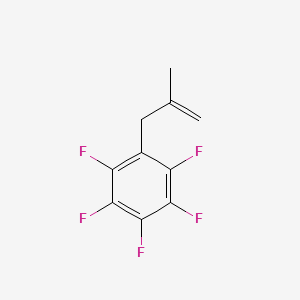
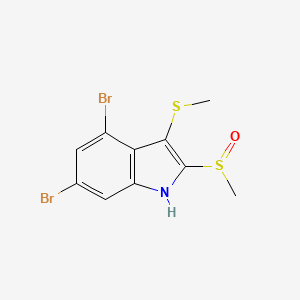

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
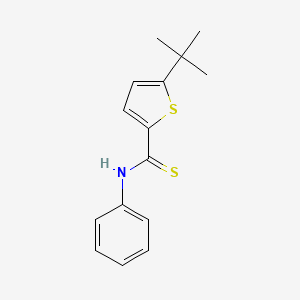
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
